molecular formula C6H13NO2 B1221149 (r)-3-Amino-4-methylpentanoic acid CAS No. 75992-50-6

(r)-3-Amino-4-methylpentanoic acid

Cat. No. B1221149
CAS RN: 75992-50-6
M. Wt: 131.17 g/mol
InChI Key: GLUJNGJDHCTUJY-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of (R)-3-Amino-4-methylpentanoic acid and its derivatives has been explored through various methods, demonstrating the chemical versatility and interest in this compound. Notably, stereoselective syntheses have been developed to target specific enantiomers of 4-amino-3-hydroxy-2-methylpentanoic acid, a related compound, showcasing the intricate control over stereochemistry in synthetic approaches (Giordano et al., 1999). Additionally, the asymmetric synthesis of 3-amino-2-methylpentanoic acids highlights the strategies to achieve the desired configurations at the chiral centers, important for the biological activity of resulting compounds (Bates & Gangwar, 1993).

Scientific Research Applications

  • Endogenous Metabolite Research

    • This compound is a beta amino acid and positional isomer of L-leucine, which is naturally produced in humans via the metabolism of L-leucine by the enzyme leucine 2,3-aminomutase .
    • It can be used in research to study metabolic pathways and the role of endogenous metabolites in various biological processes .
  • Chemical Synthesis

    • “®-3-Amino-4-methylpentanoic acid” can be used as a building block in the synthesis of other complex molecules .
    • It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
  • Pharmaceutical Research

    • This compound can be used in the development of new pharmaceuticals .
    • It can be used as a building block in the synthesis of complex molecules that have potential therapeutic applications .
  • Material Science

    • “®-3-Amino-4-methylpentanoic acid” could potentially be used in the development of new materials .
    • For example, it could be used in the synthesis of transition metal-based nanomaterials, which have applications in energy storage and conversion .
  • Industrial Manufacturing

    • This compound can be used in the manufacturing of various industrial products .
    • For example, it can be used in the production of ethyl esters, which have applications in a variety of industries .
  • Biochemical Research

    • “®-3-Amino-4-methylpentanoic acid” can be used in biochemical research to study the metabolism of L-leucine .
    • It can be used to investigate the role of leucine 2,3-aminomutase, an enzyme that metabolizes L-leucine into “®-3-Amino-4-methylpentanoic acid” in humans .

Safety And Hazards

The compound’s safety data sheet (SDS) would be reviewed for information on its hazards, safe handling procedures, and first-aid measures.


Future Directions

This would involve a discussion of potential applications of the compound, areas for further research, and its role in future scientific advancements.


properties

IUPAC Name

(3R)-3-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJNGJDHCTUJY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375828
Record name (R)-beta-Homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Amino-4-methylpentanoic acid

CAS RN

75992-50-6
Record name (R)-beta-Homovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75992-50-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LJ Farmer, MP Clark, MJ Boyd, E Perola… - ACS Medicinal …, 2017 - ACS Publications
In our efforts to develop novel small-molecule inhibitors for the treatment of influenza, we utilized molecular modeling and the X-ray crystal structure of the PB2 subunit of the influenza …
Number of citations: 23 pubs.acs.org
X Cui, X Xu, Y Hu, R Li, Q Liu - Infection and Drug Resistance, 2023 - Taylor & Francis
Background Qiguiyin decoction (QGYD) was a traditional Chinese medicine (TCM) used to treat Pseudomonas aeruginosa infection in China. This study investigated the therapeutic …
Number of citations: 6 www.tandfonline.com
B Eftekhari-Sis, M Zirak - Chemical Reviews, 2017 - ACS Publications
α-Imino esters are useful precursors for the synthesis of a variety of types of natural and unnatural α-amino acid derivatives, with a wide range of biological activities. Due to the adjacent …
Number of citations: 94 pubs.acs.org

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